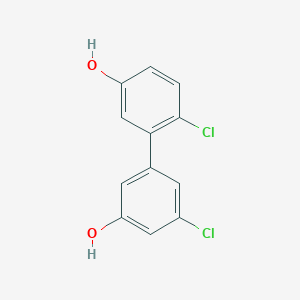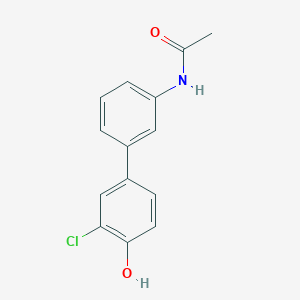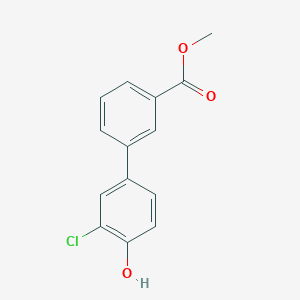
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% (abbreviated as 2-CMP) is a phenolic compound that is widely used in the synthesis of various drugs, reagents, and other compounds. It is a white crystalline solid with a melting point of 99-101°C and a boiling point of 310-312°C. 2-CMP has been used in a variety of scientific research applications, including drug synthesis and biochemistry.
Aplicaciones Científicas De Investigación
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications, including drug synthesis, biochemistry, and pharmacology. It has been used to synthesize a variety of drugs, such as the anti-inflammatory drug celecoxib and the anticoagulant enoxaparin. It has also been used to synthesize reagents, such as the fluorescent dye 8-hydroxyquinoline. In addition, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has been used in studies of enzyme inhibition, protein-protein interactions, and other biochemical processes.
Mecanismo De Acción
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and thrombin. It has also been shown to interact with proteins, such as the human serotonin transporter. In addition, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has been shown to have anti-inflammatory, anticoagulant, and anti-cancer effects in animal models.
Biochemical and Physiological Effects
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and thrombin. It has also been shown to interact with proteins, such as the human serotonin transporter. In addition, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has been shown to have anti-inflammatory, anticoagulant, and anti-cancer effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. In addition, it can be used in a variety of experiments, including drug synthesis, enzyme inhibition, and protein-protein interactions. However, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has several limitations for use in lab experiments. It is toxic and should be handled with caution, and it is not soluble in water.
Direcciones Futuras
There are a variety of potential future directions for 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% research. One potential direction is to develop new methods of synthesizing 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95%, such as using microwave-assisted synthesis or enzymatic synthesis. In addition, further research could be conducted to investigate the biochemical and physiological effects of 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% on various cell types and tissues. Finally, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% could be used in drug synthesis and drug delivery to develop novel drugs with improved efficacy and safety.
Métodos De Síntesis
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% is synthesized via a catalytic reaction between 2-chloro-5-hydroxybenzophenone and 3-methoxycarbonylphenylmagnesium bromide. The reaction is carried out in a solvent, such as ethanol, at a temperature of 80-90°C. The reaction is complete in approximately 4 hours.
Propiedades
IUPAC Name |
methyl 3-(4-chloro-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14(17)11-4-2-3-9(7-11)10-5-6-12(15)13(16)8-10/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOAXRIBALVIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686038 |
Source


|
| Record name | Methyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-methoxycarbonylphenyl)phenol | |
CAS RN |
1262001-05-7 |
Source


|
| Record name | Methyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381491.png)
![5-[Benzo(b)thiophen-2-yl]-3-chlorophenol, 95%](/img/structure/B6381499.png)




![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381527.png)



